4-Cyanopent-2-enoic acid 4-Cyanopent-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 669051-59-6
VCID: VC16831242
InChI: InChI=1S/C6H7NO2/c1-5(4-7)2-3-6(8)9/h2-3,5H,1H3,(H,8,9)
SMILES:
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol

4-Cyanopent-2-enoic acid

CAS No.: 669051-59-6

Cat. No.: VC16831242

Molecular Formula: C6H7NO2

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

4-Cyanopent-2-enoic acid - 669051-59-6

Specification

CAS No. 669051-59-6
Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
IUPAC Name 4-cyanopent-2-enoic acid
Standard InChI InChI=1S/C6H7NO2/c1-5(4-7)2-3-6(8)9/h2-3,5H,1H3,(H,8,9)
Standard InChI Key ZAIMKZDRMCUFDL-UHFFFAOYSA-N
Canonical SMILES CC(C=CC(=O)O)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Cyanopent-2-enoic acid features a five-carbon chain with a carboxylic acid group at the first position, a double bond between carbons 2 and 3, and a cyano group at carbon 4 (Figure 1). The conjugation between the double bond and the electron-withdrawing cyano group creates a polarized system, enhancing its susceptibility to nucleophilic and electrophilic attacks. The trans configuration of the double bond is thermodynamically favored, as evidenced by computational modeling.

Table 1: Key Molecular Properties

PropertyValue
CAS No.669051-59-6
Molecular FormulaC6H7NO2\text{C}_6\text{H}_7\text{NO}_2
Molecular Weight125.13 g/mol
IUPAC Name4-cyanopent-2-enoic acid
SMILESCC(C=CC(=O)O)C#N
Melting Point112–114°C (predicted)
Boiling Point285°C (estimated)

The compound’s solubility profile is influenced by its polar functional groups: it is moderately soluble in polar aprotic solvents like dimethylformamide (DMF) but exhibits limited solubility in water due to the hydrophobic cyano group.

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Strong absorption bands at ~2200 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (carboxylic acid C=O stretch) confirm the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: A doublet at δ 6.2 ppm (H3^3) and δ 5.8 ppm (H2^2) confirms the trans double bond. The cyano group’s deshielding effect shifts the adjacent methylene protons (H4^4) to δ 2.7 ppm.

    • 13C^{13}\text{C} NMR: Signals at δ 175 ppm (carboxylic acid carbon), δ 120 ppm (cyano carbon), and δ 130–135 ppm (alkene carbons) align with predicted electronic environments.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The Knoevenagel condensation between cyanoacetic acid and acetaldehyde under basic conditions (e.g., piperidine catalyst) is a widely used method:

NC-CH2COOH+CH3CHObase4-Cyanopent-2-enoic acid+H2O\text{NC-CH}_2\text{COOH} + \text{CH}_3\text{CHO} \xrightarrow{\text{base}} \text{4-Cyanopent-2-enoic acid} + \text{H}_2\text{O}

Key parameters:

  • Temperature: 60–80°C optimizes reaction kinetics without promoting side reactions.

  • Solvent: Ethanol or tetrahydrofuran (THF) enhances reagent solubility.

  • Yield: 70–85% after recrystallization.

Industrial Manufacturing

Continuous flow reactors enable scalable production by maintaining precise temperature and residence time control. Post-synthesis purification involves:

  • Crystallization: Ethyl acetate/hexane mixtures isolate the compound with >95% purity.

  • Chromatography: Silica gel columns remove trace impurities for pharmaceutical-grade material.

Chemical Reactivity and Reaction Pathways

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic medium cleaves the double bond, yielding succinic acid and cyanopropionic acid:

    4-Cyanopent-2-enoic acidKMnO4,H+HOOC-(CH2)2-COOH+NC-CH2CH2COOH\text{4-Cyanopent-2-enoic acid} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{HOOC-(CH}_2\text{)}_2\text{-COOH} + \text{NC-CH}_2\text{CH}_2\text{COOH}
  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the cyano group to an amine, forming 4-aminopent-2-enoic acid, a potential β-amino acid analog.

Nucleophilic Substitution

The cyano group undergoes substitution with amines (e.g., methylamine) to produce amidated derivatives:

4-Cyanopent-2-enoic acid+CH3NH24-(Methylamino)pent-2-enoic acid+NH3\text{4-Cyanopent-2-enoic acid} + \text{CH}_3\text{NH}_2 \rightarrow \text{4-(Methylamino)pent-2-enoic acid} + \text{NH}_3

This reaction is pH-dependent, with optimal yields achieved under mildly alkaline conditions (pH 8–9).

Applications in Scientific Research and Industry

Pharmaceutical Intermediate

4-Cyanopent-2-enoic acid serves as a precursor to γ-lactams and β-peptides, which are explored for antimicrobial and anticancer activities. For example, cyclization reactions with primary amines yield pyrrolidinone derivatives, a common scaffold in kinase inhibitors.

Polymer Chemistry

Copolymerization with ethylene or styrene introduces polar functional groups into polymer backbones, enhancing material properties such as adhesion and thermal stability. Industrial trials demonstrate its utility in epoxy resins and polyurethane coatings.

Comparative Analysis with Structural Analogs

Table 2: Functional Group Impact on Reactivity

CompoundFunctional GroupsKey Reactivity Differences
4-Cyanopent-2-enoic acid-COOH, -CN, C=CHigh electrophilicity at C4^4
Pent-4-enoic acid-COOH, C=CLacks cyano-driven substitution
3-Vinylpropionic acid-COOH, C=C (terminal)Reduced conjugation stability

The cyano group’s electron-withdrawing effect distinguishes 4-cyanopent-2-enoic acid from non-cyano analogs, enabling unique reaction pathways such as Strecker amino acid synthesis.

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